![molecular formula C14H19ClN2O3S B2429842 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235657-28-9](/img/structure/B2429842.png)
4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Optically transparent single crystals of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide hydrate were synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent . The crystal was grown within a period of 10 to 15 days . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide was confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal is crystallized in monoclinic system with space group P21/n . The cell dimensions were obtained by single crystal X-ray diffraction (XRD) study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide include protodeboronation of pinacol boronic esters . This reaction is not well developed and utilizes a radical approach .Scientific Research Applications
- Benzamides, including this compound, have been investigated for their antioxidant activity. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide derivatives exhibit effective antioxidant properties, making them potential candidates for combating oxidative stress .
- In vitro studies have evaluated the antibacterial efficacy of benzamide compounds. Researchers tested this compound against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs. Understanding its antibacterial potential can aid in developing novel antimicrobial agents .
- Benzamides play a crucial role in drug discovery. Their diverse chemical structures make them valuable for designing new pharmaceuticals. Researchers explore their potential as anti-tumor, anti-microbial, anti-inflammatory, and analgesic agents. Additionally, they may contribute to drug development in areas like hyperactivity and hypercholesterolemia .
- Beyond medicine, benzamides find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. Their versatility makes them useful in manufacturing processes and material science .
- Amides, including benzamides, are prevalent in biological molecules. They appear in natural products, proteins, and synthetic intermediates. Understanding their role in these structures aids in drug design and biochemistry research .
- Amide derivatives have demonstrated anti-platelet activity. This property is relevant in cardiovascular health and clot prevention .
Antioxidant Properties
Antibacterial Activity
Drug Discovery
Industrial Applications
Structural Components in Biological Molecules
Anti-Platelet Activity
properties
IUPAC Name |
4-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMZMRRSGJAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
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